molecular formula C11H21NO3 B8007458 tert-Butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate

tert-Butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B8007458
M. Wt: 215.29 g/mol
InChI Key: KUVPFTTYCKTIPS-UHFFFAOYSA-N
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Description

tert-Butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The tert-butyl group and the hydroxyl group attached to the pyrrolidine ring contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 2-ethyl-4-hydroxypyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .

Scientific Research Applications

tert-Butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity. The compound can modulate enzyme activity by either inhibiting or activating the enzyme, depending on the context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-ethyl-4-hydroxybutanoate
  • tert-Butyl 2-ethyl-4-hydroxyhexanoate
  • tert-Butyl 2-ethyl-4-hydroxyheptanoate

Uniqueness

tert-Butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical properties compared to linear or branched analogs. The combination of the tert-butyl group and the hydroxyl group on the pyrrolidine ring provides a unique steric and electronic environment, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVPFTTYCKTIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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